

Fluorodeoxyglucose F18 PET scan protocol for rodent cancer models

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Compound of Interest

Compound Name: Fluorodeoxyglucose F18

Cat. No.: B1200657

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An essential tool in oncological research, Positron Emission Tomography (PET) with the glucose analog 2-deoxy-2-[^{18}F]fluoro-D-glucose (^{18}F -FDG), provides a non-invasive method to visualize and quantify altered glucose metabolism, a hallmark of many cancers.[1][2] This application note provides detailed protocols for performing ^{18}F -FDG PET scans in rodent cancer models, aimed at researchers, scientists, and professionals in drug development. The following sections outline best practices for animal preparation, ^{18}F -FDG administration, image acquisition, and data analysis to ensure reproducible and reliable results.[3][4]

Experimental Protocols

Standardization of the imaging procedure is critical to minimize variability and obtain accurate, comparable data.[3][5] The following protocols are based on established best practices in preclinical ^{18}F -FDG PET imaging.

I. Animal Preparation

Proper animal preparation is crucial for optimizing ^{18}F -FDG uptake in the target tumor tissue while minimizing background signal.[3][4]

- **Fasting:** To reduce physiological blood glucose levels and serum insulin, animals should be fasted prior to ^{18}F -FDG injection.[4][6] A fasting period of 4-6 hours is generally sufficient for mice to achieve stable blood glucose levels.[3][6] For studies requiring repeated scans in a short period, shorter fasting times may be necessary to prevent significant weight loss.[3] Animals should have free access to water during the fasting period.

- **Acclimatization and Housing:** Animals should be housed in a temperature-controlled environment.[3] To minimize stress-induced glucose uptake, handle mice using a home cage tunnel.[3]
- **Temperature Control:** Maintaining the animal's body temperature is critical to reduce ^{18}F -FDG uptake in brown adipose tissue (BAT).[3][7] One hour prior to tracer injection, place the animal's cage on a warming pad set to 37°C.[7] This warming should be maintained throughout the uptake period and scanning process.[7]
- **Blood Glucose Measurement:** Before administering ^{18}F -FDG, measure the animal's blood glucose level using a glucometer.[3] Normal fasting blood glucose levels in mice are typically between 106–278 mg/dL.[3] Studies should be rescheduled if glucose levels are significantly outside this range.[8]

II. Anesthesia

Anesthesia is necessary to immobilize the animal during the imaging procedure. However, it can significantly affect ^{18}F -FDG biodistribution.[9][10]

- **Choice of Anesthetic:** Isoflurane is a commonly recommended anesthetic as it can decrease background ^{18}F -FDG signal in brown fat and skeletal muscle.[3][4] Ketamine/xylazine mixtures have been shown to increase uptake in brown fat compared to isoflurane.[4][9]
- **Anesthesia Induction:** For isoflurane, induce anesthesia in a chamber with 2-3% isoflurane in oxygen at a flow rate of 0.5-2 L/min for 2-3 minutes.[7][11]
- **Maintenance:** Maintain anesthesia during tracer uptake and imaging using 1.5-2% isoflurane delivered via a nose cone.[7][11]

III. ^{18}F -FDG Administration

Accurate and consistent administration of the radiotracer is key for quantitative analysis.

- **Dose Calculation:** The injected activity of ^{18}F -FDG will depend on the sensitivity of the PET scanner.[12] Typical doses for mice range from 1.5 MBq to 14 MBq (approximately 40 to 380 μCi).[3][4] The volume of the injected dose should be less than 10% of the animal's total blood volume.[3][12]

- **Injection Route:** Intravenous (IV) injection, typically via the tail vein, is the preferred route as it provides rapid and complete systemic distribution of the tracer.[4] Intraperitoneal (IP) or subcutaneous (SQ) injections can lead to slower absorption and retention of the tracer at the injection site.[4]
- **Uptake Period:** After injection, the animal should be kept anesthetized and warm for an uptake period of 60 minutes to allow for tracer distribution and accumulation in tissues.[7][13]

IV. Image Acquisition

- **Animal Positioning:** Position the animal on the scanner bed, ensuring the tumor is within the field-of-view (FOV).[3]
- **CT Scan:** Perform a low-dose CT scan for attenuation correction and anatomical localization of the PET signal.[11]
- **PET Scan:** Acquire a static PET scan for 10-20 minutes.[4] The exact duration may be adjusted based on the injected dose and scanner sensitivity to obtain a high-quality image.[12]

V. Image Reconstruction

Reconstruction parameters should be optimized for the specific scanner and animal model to achieve high-resolution and quantitatively accurate images.[14] Iterative reconstruction algorithms, such as 3D-MLEM, with 30-40 iterations are commonly used.[14]

VI. Data Analysis

- **Region of Interest (ROI) Definition:** Draw ROIs on the coregistered PET/CT images over the tumor and other tissues of interest.
- **Standardized Uptake Value (SUV) Calculation:** SUV is a semi-quantitative measure of tracer uptake.[15][16] It is calculated as follows:
 - $$\text{SUV} = [\text{Tissue Activity Concentration (MBq/g)} / \text{Injected Dose (MBq)}] \times \text{Body Weight (g)}$$

Both the mean (SUV_{mean}) and maximum (SUV_{max}) voxel values within an ROI are commonly reported.[17]

Quantitative Data Summary

The following tables summarize key quantitative parameters for conducting ^{18}F -FDG PET studies in rodent cancer models.

Table 1: Recommended Animal Preparation Parameters

Parameter	Recommendation	Rationale
Fasting Period	4-6 hours	To stabilize blood glucose and insulin levels.[3][6]
Housing Temperature	26-34 °C (Thermoneutral zone)	To minimize metabolic stress. [3]
Pre-warming	1 hour at 37°C prior to injection	To reduce ^{18}F -FDG uptake in brown adipose tissue.[7]
Fasting Blood Glucose	106–278 mg/dL (for mice)	To ensure a consistent metabolic state.[3]

Table 2: Anesthesia Protocols and their Effects on ^{18}F -FDG Biodistribution

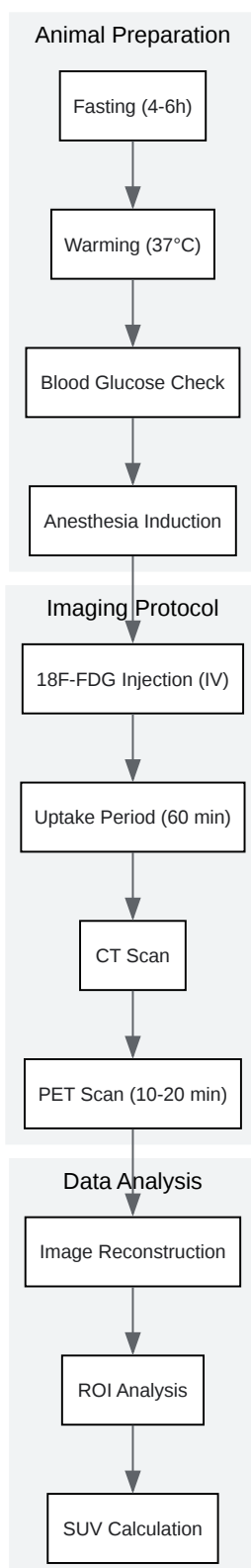
Anesthetic	Typical Dosage	Effects on ^{18}F -FDG Uptake
Isoflurane	Induction: 2-3%; Maintenance: 1.5-2%	Decreases uptake in brown fat and skeletal muscle; may increase myocardial uptake.[3][4]
Ketamine/Xylazine	Varies by institution	Can induce hyperglycemia; significantly increases uptake in brown fat compared to isoflurane.[4][6]

Table 3: Recommended ^{18}F -FDG Doses and Image Acquisition Parameters for Mice

Parameter	Recommendation	Notes
Injected Dose	1.5 - 14 MBq (40 - 380 μ Ci)	Dose depends on scanner sensitivity. [3] [4]
Injection Volume	< 200 μ L	Should be less than 10% of total blood volume. [3] [11]
Uptake Duration	60 minutes	Allows for sufficient tracer distribution. [7] [13]
PET Scan Duration	10-20 minutes	Can be adjusted to achieve adequate image statistics. [4]

Visualizations

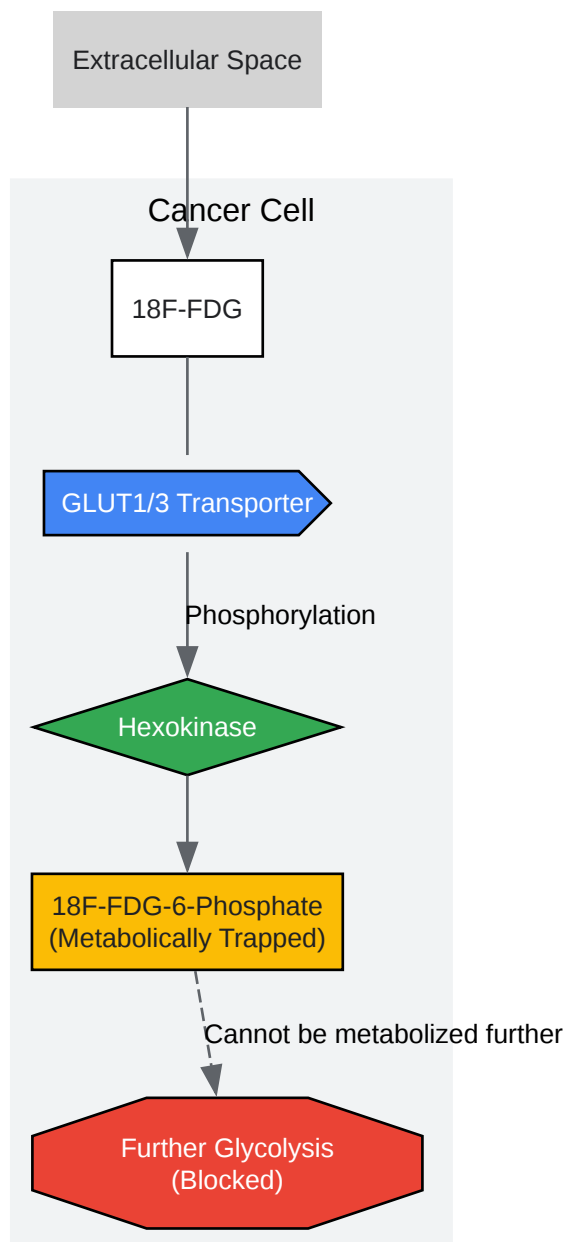
Experimental Workflow



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Caption: Workflow for rodent ^{18}F -FDG PET imaging.

Cellular Uptake of ^{18}F -FDG



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Caption: Cellular uptake and trapping of ^{18}F -FDG.

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